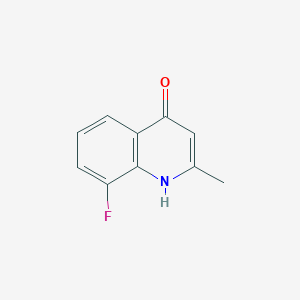

8-Fluoro-2-metilquinolin-4-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategic functionalization to introduce various substituents that can alter the compound's properties. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline is achieved through a directed ortho-lithiation reaction, which is a versatile method for functionalizing aromatic compounds . Similarly, the synthesis of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds involves a series of spectroscopic methods to characterize the novel derivatives . These methods could potentially be adapted for the synthesis of "8-Fluoro-2-methylquinolin-4-ol."

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their reactivity and interaction with other molecules. Single-crystal X-ray diffraction analyses have been used to determine the molecular structures of some derivatives, revealing the influence of substituents on the overall molecular configuration . For example, the steric configuration and linking groups between the 8-hydroxyquinoline and Bodipy moieties significantly affect the fluorescence properties of the synthesized compounds .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, often facilitated by their aromatic nature and the presence of functional groups. The copper-catalyzed C-H amidation of 8-methylquinolines with N-fluoroarylsulfonimides via Csp(3)-H activation is an example of a novel approach to synthesizing valuable quinolin-8-ylmethanamine derivatives . Additionally, the reaction of fluorophosphoranes with 8-trimethylsiloxyquinolines to give monosubstituted oxinato-fluorophosphoranes showcases the potential for intramolecular donor-acceptor interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the pH-sensing properties of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds are a result of photoinduced intramolecular electron transfer processes, which are dependent on the molecular structure . The crystal and molecular structure of N-methyl-8-fluoroquinolinium chloride also indicates steric interactions between the fluorine and the methyl group, which can affect the compound's reactivity .

Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

8-Fluoro-2-metilquinolin-4-ol: los derivados son conocidos por sus propiedades antimicrobianas. Son efectivos contra varias especies microbianas Gram-positivas y Gram-negativas. La actividad antimicrobiana se atribuye a la sustitución en el anillo de piridina heterocíclico . Estos compuestos pueden inhibir la síntesis de ADN al atacar la girasa del ADN bacteriana y la topoisomerasa tipo IV, lo que lleva a la muerte de las células bacterianas .

Actividad Anticancerígena

Los derivados de quinolina, incluido This compound, exhiben posibles actividades anticancerígenas. Pueden actuar como inhibidores de la tirosina quinasa del receptor del factor de crecimiento derivado de plaquetas (PDGF), que juega un papel importante en la proliferación celular y el crecimiento del cáncer . La investigación está en curso para sintetizar nuevos prototipos estructurales con mayor eficacia anticancerígena .

Fármacos Antimaláricos

El núcleo de quinolina es un componente crítico en los fármacos antimaláricos. Los derivados de This compound se pueden utilizar para desarrollar nuevos agentes antimaláricos con propiedades farmacodinámicas y farmacocinéticas mejoradas y menos efectos secundarios .

OLED y DSSC

This compound: se utiliza en la síntesis de colorantes para diodos orgánicos emisores de luz (OLED) y células solares sensibilizadas con colorante (DSSC). Su estructura molecular conjugada permite el ajuste de la brecha de energía a través de conversiones de grupos funcionales, lo que la convierte en un material versátil para estas aplicaciones .

Bioimagen Fluorescente

Los derivados de This compound se pueden adaptar a sustancias fluorescentes para bioimagen. Estos compuestos ayudan a monitorear las actividades celulares en experimentos in vitro, proporcionando información sobre los procesos celulares y la progresión de la enfermedad .

Descubrimiento de Fármacos

Los grupos multifuncionales de This compound permiten reacciones fáciles como la sustitución nucleofílica y la condensación de enamina con un aldehído. Esto lo convierte en un bloque de construcción valioso en el descubrimiento de fármacos, donde se puede utilizar para crear una variedad de compuestos farmacológicamente activos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

8-Fluoro-2-methylquinolin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.

Cellular Effects

8-Fluoro-2-methylquinolin-4-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The mechanism of action of 8-Fluoro-2-methylquinolin-4-ol involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in various biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoro-2-methylquinolin-4-ol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in persistent changes in cellular processes, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 8-Fluoro-2-methylquinolin-4-ol vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, such as oxidative stress and cellular damage.

Metabolic Pathways

8-Fluoro-2-methylquinolin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of 8-Fluoro-2-methylquinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and the extent of its biochemical and cellular effects.

Subcellular Localization

8-Fluoro-2-methylquinolin-4-ol exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

8-fluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUXFHIYAWGJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572353 | |

| Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5288-22-2 | |

| Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;perchlorate](/img/structure/B1339257.png)